

Spectroscopic Data of 2-Methoxypropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-methoxypropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-methoxypropan-1-ol**. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-methoxypropan-1-ol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom Assignment
78.5	CH
68.3	CH ₂
58.8	OCH ₃
16.5	CH ₃

Solvent: Chloroform-d Reference: Tetramethylsilane (TMS)

¹H NMR Spectroscopic Data

Experimental ¹H NMR data for **2-methoxypropan-1-ol** is not readily available in the public databases searched. For structurally similar compounds, the proton chemical shifts are generally observed in the following regions:

- CH₃ (on ether): ~3.3 ppm
- CH (on ether): ~3.4-3.6 ppm
- CH₂ (alcohol): ~3.5-3.7 ppm
- OH (alcohol): Broad signal, typically ~1.5-4.0 ppm (concentration and solvent dependent)
- CH₃ (on propane chain): ~1.1 ppm

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3400 (broad)	O-H stretch (alcohol)
~2970-2880	C-H stretch (alkane)
~1460	C-H bend (alkane)
~1100	C-O stretch (ether and alcohol)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

m/z	Relative Intensity	Fragment Assignment
90	Low	$[M]^+$ (Molecular Ion)
59	High	$[C_3H_7O]^+$
45	High	$[C_2H_5O]^+$
31	Moderate	$[CH_3O]^+$

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A solution of **2-methoxypropan-1-ol** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$).
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For 1H NMR, a single pulse experiment is typically performed.
- For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each unique carbon atom.

- The Free Induction Decay (FID) signal is acquired and then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A small drop of neat **2-methoxypropan-1-ol** is placed on the surface of a salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top of the first, spreading the liquid into a thin film.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The salt plate assembly containing the sample is placed in the sample holder of the IR spectrometer.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization):

- A small amount of **2-methoxypropan-1-ol** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

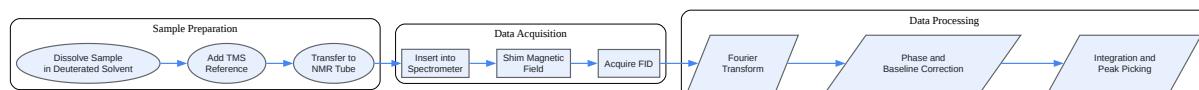
Mass Analysis and Detection:

- The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

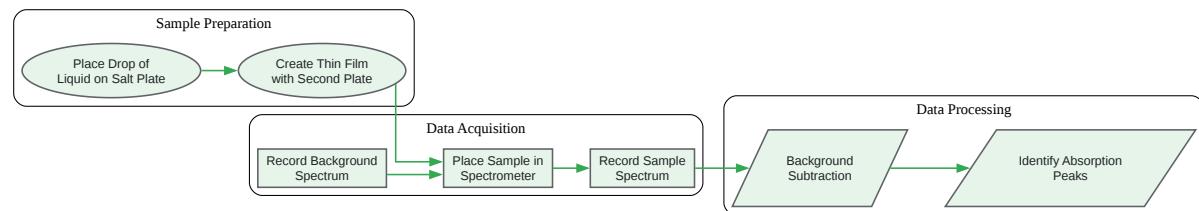
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



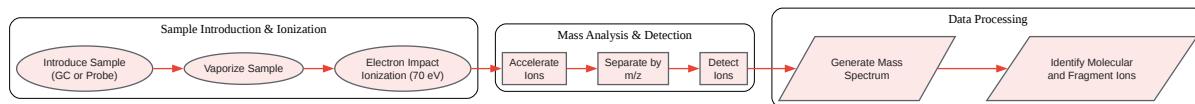
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Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for IR spectroscopy.



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Caption: General workflow for Mass Spectrometry.

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